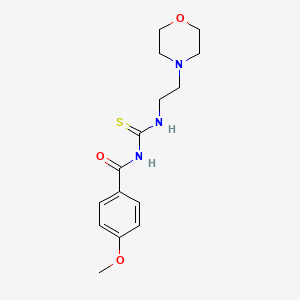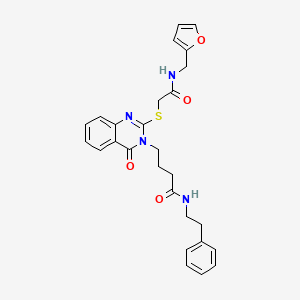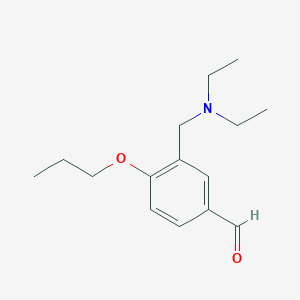
(3-Hydroxypyrazin-2-yl)methanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypyrazin-2-yl)methanaminium chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The chloride ion is typically present to balance the charge of the azanium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrazin-2-yl)methanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1H-pyrazine with methylamine in the presence of hydrochloric acid. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with controlled temperature and pH conditions. The process would include:
Raw Materials: 2-oxo-1H-pyrazine, methylamine, hydrochloric acid
Reaction Time: Several hours to ensure complete reaction
Purification: Crystallization or recrystallization to obtain pure product
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxypyrazin-2-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxidized pyrazine derivatives.
Reduction Products: Amino-pyrazine derivatives.
Substitution Products: Halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
(3-Hydroxypyrazin-2-yl)methanaminium chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Hydroxypyrazin-2-yl)methanaminium chloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1H-pyrazine: The parent compound without the methylazanium group.
Methylazanium Chloride: A simpler compound without the pyrazine ring.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.
Uniqueness
(3-Hydroxypyrazin-2-yl)methanaminium chloride is unique due to its specific structure, which combines the pyrazine ring with a methylazanium group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
2080412-71-9 |
|---|---|
Fórmula molecular |
C5H8ClN3O |
Peso molecular |
161.59 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-4-5(9)8-2-1-7-4;/h1-2H,3,6H2,(H,8,9);1H |
Clave InChI |
RHBMSRUREZABCM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=O)N1)C[NH3+].[Cl-] |
SMILES canónico |
C1=CN=C(C(=O)N1)CN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)



![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)

![2-cyclopropyl-4-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2807946.png)
![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)
amine dihydrochloride](/img/structure/B2807950.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)
